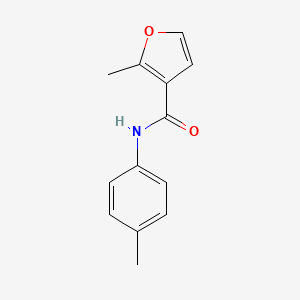
2-methyl-N-(4-methylphenyl)furan-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(4-methylphenyl)furan-3-carboxamide, also known as MMFC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMFC belongs to the class of furan carboxamides and has been found to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(4-methylphenyl)furan-3-carboxamide involves the inhibition of various signaling pathways involved in inflammation, cancer, and neurodegeneration. 2-methyl-N-(4-methylphenyl)furan-3-carboxamide inhibits the NF-κB pathway, which is a major regulator of inflammation and cancer. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cancer cell survival and growth. Additionally, 2-methyl-N-(4-methylphenyl)furan-3-carboxamide inhibits the JAK/STAT pathway, which is involved in inflammation and cancer. 2-methyl-N-(4-methylphenyl)furan-3-carboxamide also activates the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
2-methyl-N-(4-methylphenyl)furan-3-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in vitro and in vivo. 2-methyl-N-(4-methylphenyl)furan-3-carboxamide also reduces the levels of reactive oxygen species (ROS) and lipid peroxidation, which are involved in oxidative stress. Furthermore, 2-methyl-N-(4-methylphenyl)furan-3-carboxamide has been found to inhibit the proliferation and induce apoptosis in cancer cells. 2-methyl-N-(4-methylphenyl)furan-3-carboxamide also exhibits analgesic effects by inhibiting the production of prostaglandins, which are involved in pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-methyl-N-(4-methylphenyl)furan-3-carboxamide is its high solubility in water and organic solvents, which makes it easy to use in various experimental setups. 2-methyl-N-(4-methylphenyl)furan-3-carboxamide is also stable under various conditions, which makes it suitable for long-term storage. However, one of the limitations of 2-methyl-N-(4-methylphenyl)furan-3-carboxamide is its low bioavailability, which limits its therapeutic potential. 2-methyl-N-(4-methylphenyl)furan-3-carboxamide also exhibits some toxicity at high concentrations, which needs to be taken into consideration during experimental design.
Direcciones Futuras
There are several future directions for the research on 2-methyl-N-(4-methylphenyl)furan-3-carboxamide. One of the directions is to improve its bioavailability by developing novel drug delivery systems. Another direction is to study its potential applications in other diseases such as diabetes, cardiovascular diseases, and neurodegenerative diseases. Furthermore, the development of 2-methyl-N-(4-methylphenyl)furan-3-carboxamide derivatives with improved pharmacological properties is another area of research. Finally, the elucidation of the molecular mechanisms underlying the pharmacological effects of 2-methyl-N-(4-methylphenyl)furan-3-carboxamide is an important direction for future research.
Conclusion
In conclusion, 2-methyl-N-(4-methylphenyl)furan-3-carboxamide is a promising chemical compound with potential therapeutic applications in various diseases. Its anti-inflammatory, analgesic, anti-cancer, and neuroprotective effects have been extensively studied. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-methyl-N-(4-methylphenyl)furan-3-carboxamide have been discussed in this paper. Further research is needed to fully understand the pharmacological properties of 2-methyl-N-(4-methylphenyl)furan-3-carboxamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2-methyl-N-(4-methylphenyl)furan-3-carboxamide involves the reaction of 2-methylfuran-3-carboxylic acid with 4-methylphenylamine in the presence of a coupling reagent such as N-ethyl-N'-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields 2-methyl-N-(4-methylphenyl)furan-3-carboxamide as a white crystalline solid with a melting point of 146-149°C.
Aplicaciones Científicas De Investigación
2-methyl-N-(4-methylphenyl)furan-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. 2-methyl-N-(4-methylphenyl)furan-3-carboxamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. Furthermore, 2-methyl-N-(4-methylphenyl)furan-3-carboxamide has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
2-methyl-N-(4-methylphenyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-3-5-11(6-4-9)14-13(15)12-7-8-16-10(12)2/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIRDPVNNFUAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(OC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-methylphenyl)furan-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)
![N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide](/img/structure/B7540270.png)
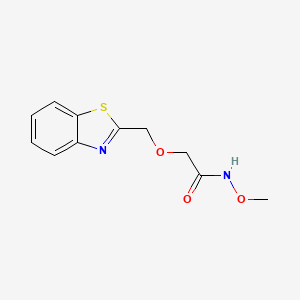
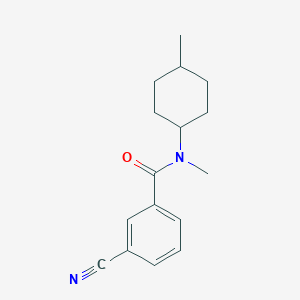
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7540293.png)
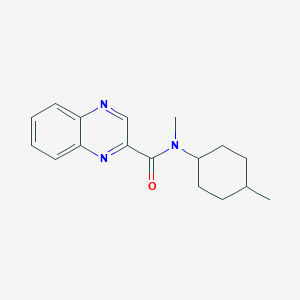
![1-[2-[2-(Morpholine-4-carbonyl)anilino]acetyl]imidazolidin-2-one](/img/structure/B7540305.png)
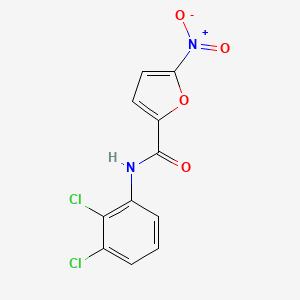
![3-[(4-bromophenyl)sulfonylamino]-N-(4-methoxyphenyl)-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B7540320.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]methanone](/img/structure/B7540329.png)
![[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B7540336.png)
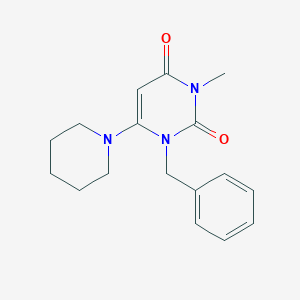
![N-[(4-ethylphenyl)methyl]-2-(3-oxo-1,4-benzothiazin-4-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7540346.png)